Ethyl 3-acetamidopyridine-2-carboxylate
Description
Ethyl 3-acetamidopyridine-2-carboxylate is a pyridine derivative characterized by an acetamido substituent at the 3-position and an ethyl ester group at the 2-position. Its synthesis typically involves reacting ethyl 3-aminopyridine-2-carboxylate with acetic anhydride or acetyl chloride under reflux conditions, as described by Carpino et al. (2004) . The compound’s commercial availability further underscores its utility in high-throughput pharmaceutical research.
Properties
IUPAC Name |
ethyl 3-acetamidopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)9-8(12-7(2)13)5-4-6-11-9/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQAUJDADXFCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Property | This compound | Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ | C₈H₇ClINO₂ |
| Key Substituents | 3-acetamido, 2-ethyl ester | 2-chloro, 4-iodo, 3-ethyl ester |
| Reactivity | Hydrogen bonding, amide hydrolysis | Halogen-mediated EAS, cross-coupling |
| Primary Applications | Metalloenzyme inhibitor intermediates | Biaryl/pharmaceutical intermediate synthesis |
Ethyl 3-Aminopyridine-2-Carboxylate
This precursor to this compound lacks the acetamido group, featuring a primary amine at position 3. The amine group’s nucleophilicity allows for facile acetylation to form the acetamido derivative. However, the unprotected amine limits stability in acidic environments, reducing its utility in prolonged synthetic workflows .
Table 2: Comparative Stability and Reactivity
| Compound | Stability in Acidic Conditions | Functional Group Reactivity |
|---|---|---|
| Ethyl 3-aminopyridine-2-carboxylate | Low (amine protonation) | Nucleophilic substitution/acylation |
| This compound | High (amide resonance) | Hydrogen bonding, hydrolysis resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
